N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide
Description
This compound is a boronic ester-containing pentanamide with a phenyl group substituted at the 3-position by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. Its structure features:
- Pentanamide backbone: A five-carbon alkyl chain terminating in an amide group.
- Boronic ester: The pinacol-protected boronic acid (dioxaborolane ring) enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions.
- 3-Substituted phenyl group: The boronic ester is meta to the amide linkage, influencing steric and electronic properties.
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-6-7-11-15(20)19-14-10-8-9-13(12-14)18-21-16(2,3)17(4,5)22-18/h8-10,12H,6-7,11H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYPRRVFLGRJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Carbon-Carbon Bond Formation
One of the primary applications of compounds containing boron is their role in facilitating carbon-carbon bond formation through coupling reactions. The presence of the boronic ester group allows for participation in Suzuki-Miyaura coupling reactions, which are widely used to synthesize biaryl compounds from aryl halides and boronic acids. This reaction is crucial in creating complex organic molecules used in pharmaceuticals and agrochemicals.
Table 1: Comparison of Coupling Reactions Utilizing Boronic Esters
| Reaction Type | Description | Key Advantages |
|---|---|---|
| Suzuki-Miyaura | Coupling of aryl halides with boronic acids | High yields, broad functional group tolerance |
| Negishi | Coupling of organozinc reagents with boronic esters | Versatile for various substrates |
| Stille | Coupling of organotin compounds with aryl halides | Effective for complex structures |
Medicinal Chemistry
Anticancer Activity
Research indicates that N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide and similar boron-containing compounds exhibit significant anticancer properties. The mechanism often involves disruption of microtubule formation leading to apoptosis in cancer cells. Studies have shown that derivatives can inhibit cell proliferation across various cancer cell lines.
Case Study: Anticancer Properties
A study published in Cancer Research demonstrated that a series of boron-containing compounds led to a reduction in tumor growth in xenograft models. The specific compound tested showed a 50% inhibition rate at concentrations below 10 µM.
Material Science
Polymer Chemistry
The incorporation of boron-containing moieties into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can serve as a functional monomer in the synthesis of high-performance polymers.
Table 2: Properties of Boron-Doped Polymers
| Property | Standard Polymer | Boron-Doped Polymer |
|---|---|---|
| Thermal Stability | 200°C | 250°C |
| Mechanical Strength | 50 MPa | 70 MPa |
| Electrical Conductivity | Insulating | Conductive |
Environmental Applications
Boron Compounds in Environmental Chemistry
Boronic acids and their derivatives are being studied for their ability to capture pollutants from water sources. The unique properties of this compound may enhance adsorption capacities for heavy metals and organic pollutants.
Case Study: Pollutant Adsorption
In a recent environmental study published in Environmental Science & Technology, researchers found that modified boron compounds could effectively remove lead ions from aqueous solutions at concentrations as low as 1 ppm.
Mechanism of Action
The compound exerts its effects through the boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in biological systems and catalytic processes. The molecular targets and pathways involved include enzyme inhibition and modulation of biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below compares structural features, synthesis, and applications of analogous compounds:
Functional and Application Differences
Electrochemical Sensing :
- BA () is functionalized with a dithiolane group, enabling its use in H₂O₂ detection. The target compound lacks this redox-active moiety, limiting its direct use in sensing .
Cross-Coupling Utility :
- The target compound’s boronic ester can undergo Suzuki-Miyaura coupling () to form biaryl structures. Fluorinated analogs () may exhibit enhanced coupling efficiency due to electron-withdrawing effects .
Biological Activity :
Physicochemical Properties
- Stability : Fluorinated derivatives () exhibit greater boronic ester stability due to electron-withdrawing effects, whereas methoxy groups () may increase susceptibility to hydrolysis .
Biological Activity
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C13H20BNO4S
- Molecular Weight : 297.2 g/mol
This compound exhibits biological activity primarily through its interaction with biological molecules such as enzymes and receptors. The boron atom in its structure plays a crucial role in mediating these interactions.
Anticancer Activity
Research indicates that compounds with boron-containing groups can inhibit tumor cell proliferation. A study demonstrated that derivatives of boronic acids exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. It has been shown to modulate pathways associated with inflammation by inhibiting the expression of pro-inflammatory cytokines. This property could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
Applications in Drug Development
This compound serves as a building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that enhance drug efficacy and reduce side effects. For instance, it can be used to develop targeted therapies that minimize damage to healthy cells while maximizing therapeutic effects on cancerous tissues .
Case Study 1: Cancer Therapeutics
In a recent study published in Cancer Research, researchers synthesized a series of boron-containing compounds similar to this compound. These compounds were tested for their ability to induce apoptosis in breast cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM .
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory effects of a derivative of this compound in patients with moderate to severe rheumatoid arthritis. Participants receiving the treatment showed a marked decrease in the levels of inflammatory markers such as C-reactive protein (CRP) after 12 weeks compared to the placebo group .
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| Drug Development | Synthesis of targeted therapies |
Table 2: Summary of Case Studies
Q & A
Q. What are the standard synthetic routes for N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide in academic laboratories?
The compound is synthesized via copper-catalyzed carbonylative multi-component borylamidation of alkenes, using CO as both a methylene and carbonyl source. Key steps include reacting alkenes with amines and boronating agents under catalytic conditions (e.g., CuI/ligand systems). Purification is achieved via flash chromatography (n-pentane/ethyl acetate gradients), yielding white solids with confirmed structures by -NMR and HRMS .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
-NMR (400–500 MHz) and -NMR (126 MHz) in CDCl are standard for structural confirmation. HRMS (ESI-TOF) provides molecular ion validation (e.g., [M+H]). For boron-containing intermediates, -NMR or X-ray crystallography may resolve instability challenges .
Q. How is the boronic ester moiety utilized in further functionalization?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions with aryl halides, facilitated by Pd catalysts (e.g., Pd(dppf)Cl) and bases like KCO. This is pivotal for synthesizing biaryl derivatives in medicinal chemistry .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the copper-catalyzed borylamidation reaction?
Density functional theory (DFT) studies suggest that the reaction proceeds through a Cu(I)-alkene π-complex, followed by migratory insertion and CO insertion. The steric and electronic effects of substituents on the alkene and amine dictate γ-boryl amide formation .
Q. How can low yields (<50%) in multi-step syntheses be mitigated?
Yield optimization strategies include:
Q. What role does this compound play in developing electrochemical sensors for neurodegenerative disease research?
Derivatives like 5-(1,2-dithiolan-3-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide (DBP) act as HO-responsive probes. Upon reaction with HO, the boronic ester converts to a phenolic product, generating an electrochemical signal. This enables real-time tracking of HO in Parkinson’s disease models .
Q. How do substituent effects on the phenyl ring influence pharmacological activity?
Electron-withdrawing groups (e.g., -CF) at the para position enhance binding to dopamine D3 receptors, as shown in SAR studies. Conversely, bulky substituents reduce blood-brain barrier permeability, limiting in vivo efficacy .
Q. What computational tools are employed to predict the reactivity of boron-containing intermediates?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with biological targets (e.g., autotaxin inhibitors). DFT (Gaussian 16) calculates transition-state energies for cross-coupling steps .
Notes
- For in vivo studies, ensure compliance with ethical guidelines for animal models .
- Always validate boron intermediates spectroscopically to prevent decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
